3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

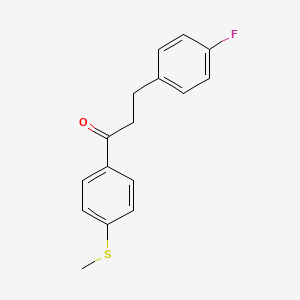

3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJNJOKWVWGGKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644573 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-11-1 |

Source

|

| Record name | 1-Propanone, 3-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a proposed synthesis and detailed characterization of the novel compound, 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone. This document is structured to offer not just a procedural outline but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding for researchers and professionals in drug development and organic synthesis.

Introduction and Rationale

Propiophenone derivatives are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of various pharmaceuticals.[1] The introduction of a thiomethyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or metabolic stability. Thiophene-containing compounds have shown a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2] Furthermore, the presence of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide outlines a plausible synthetic route and characterization strategy for this compound, a compound of interest for further pharmacological investigation.[3]

Proposed Synthesis of this compound

A robust and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7] For the synthesis of the target molecule, a Friedel-Crafts acylation of thioanisole with 3-(4-fluorophenyl)propionyl chloride is proposed.

Reaction Scheme

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Causality Behind Experimental Choices

-

Choice of Reactants: Thioanisole is selected as the aromatic substrate due to the activating and ortho-, para-directing nature of the thiomethyl group. 3-(4-fluorophenyl)propionyl chloride is the acylating agent that will introduce the desired propiophenone side chain.

-

Choice of Catalyst: Aluminum chloride (AlCl₃) is a classic and effective Lewis acid catalyst for Friedel-Crafts acylations, promoting the formation of the acylium ion electrophile.[5]

-

Choice of Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively dissolves the reactants and catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

Thioanisole

-

3-(4-fluorophenyl)propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: In a separate flask, dissolve 3-(4-fluorophenyl)propionyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C via the dropping funnel.

-

Addition of Thioanisole: After the addition of the acyl chloride is complete, add thioanisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.3 - 7.1 | Multiplet | 4H | Aromatic protons of the 4-fluorophenyl ring |

| ~7.0 - 6.8 | Doublet | 2H | Aromatic protons ortho to the thiomethyl group |

| ~3.2 - 3.0 | Triplet | 2H | -CH₂- adjacent to the carbonyl |

| ~3.0 - 2.8 | Triplet | 2H | -CH₂- adjacent to the fluorophenyl ring |

| ~2.5 | Singlet | 3H | -SCH₃ protons |

¹³C NMR (Carbon NMR): The carbon NMR will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~198 | Carbonyl carbon (C=O) |

| ~163 (d, ¹JCF ≈ 245 Hz) | Carbon bearing fluorine |

| ~145 - 125 | Aromatic carbons |

| ~40 | -CH₂- adjacent to the carbonyl |

| ~30 | -CH₂- adjacent to the fluorophenyl ring |

| ~15 | -SCH₃ carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch |

| ~1680 | C=O (ketone) stretch |

| ~1600, 1500 | Aromatic C=C stretch |

| ~1220 | C-F stretch |

| ~1100 | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9][10]

-

Expected Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₆H₁₅FOS.

-

Expected Fragmentation Pattern: Key fragments may include the loss of the fluorophenyl ethyl group or the thiomethylphenyl group.

Potential Applications and Future Directions

Propiophenone derivatives are valuable precursors in the synthesis of various biologically active molecules.[11][12][13] The synthesized this compound could serve as a key intermediate for the development of novel therapeutic agents.[14][15][16] Further research could involve exploring its pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, through in vitro and in vivo studies.

Conclusion

This technical guide provides a detailed, scientifically grounded proposal for the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation offers a direct and efficient route to this novel compound. The outlined characterization methods will ensure the structural elucidation and purity assessment of the final product. This work lays the foundation for the future investigation of this compound's potential applications in medicinal chemistry and drug discovery.

References

-

[Novel process for the preparation of (4-Fluorophenyl)17][18][19]triazo - Technical Disclosure Commons

-

formulations)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sdichem.com [sdichem.com]

- 13. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]

- 14. naturalspublishing.com [naturalspublishing.com]

- 15. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 17. EP0850948B1 - Propiophenone derivatives and process for preparing the same - Google Patents [patents.google.com]

- 18. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 19. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

1H NMR and 13C NMR data for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral assignments, predictable chemical shifts, and coupling constants based on the molecule's distinct structural features. We further present a robust, self-validating experimental protocol for the acquisition of high-fidelity NMR data. The causality behind experimental choices is explained, ensuring both technical accuracy and field-proven insight. All theoretical and procedural claims are supported by authoritative references.

Introduction and Molecular Overview

This compound is a multi-functionalized aromatic ketone. Its structure incorporates a propiophenone backbone, substituted with a 4-fluorophenyl group at the β-position and a thiomethyl group at the 4'-position of the benzoyl ring. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic compounds.[1] This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing a predictive framework for its characterization.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aliphatic chain protons and two separate aromatic spin systems. The analysis considers inductive effects, resonance, and spin-spin coupling. The spectrum is typically recorded in a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

Aliphatic Region (δ 2.0-4.0 ppm)

-

-S-CH₃ (Thiomethyl Protons): The three protons of the methyl group attached to the sulfur atom are expected to produce a sharp singlet. Sulfur is less electronegative than oxygen, so this signal will appear upfield compared to a methoxy group. Its chemical shift is typically found around δ 2.5 ppm .

-

-CH₂- (β-Methylene Protons): These two protons are diastereotopic and adjacent to a chiral center (Cγ). They are expected to appear as a complex multiplet, likely a doublet of doublets, due to coupling with the single proton on Cγ. The adjacent electron-withdrawing carbonyl group will shift this signal downfield to approximately δ 3.0-3.3 ppm .

-

-CH- (γ-Methine Proton): This single proton is coupled to the two protons of the β-methylene group (Cβ). It will appear as a triplet. Being attached to the fluorophenyl ring, its signal is expected around δ 3.5-3.8 ppm .

Aromatic Region (δ 6.5-8.0 ppm)

The molecule contains two distinct para-substituted benzene rings, which will give rise to two separate AA'BB' spin systems.

-

4-Thiomethylphenyl Ring (H-2', H-3', H-5', H-6'): The thiomethyl group is an ortho-, para-directing group with moderate electron-donating character.

-

H-3' and H-5': These protons are ortho to the electron-donating -SCH₃ group and will be more shielded. They are expected to appear as a doublet around δ 7.2-7.4 ppm .

-

H-2' and H-6': These protons are ortho to the electron-withdrawing carbonyl group and will be significantly deshielded. They will appear as a doublet further downfield, around δ 7.8-8.0 ppm .

-

-

4-Fluorophenyl Ring (H-2'', H-3'', H-5'', H-6''): The fluorine atom is strongly electronegative but also has electron-donating resonance effects. Its primary influence is through-space and through-bond coupling.

-

H-3'' and H-5'': These protons are ortho to the fluorine atom and will show a characteristic doublet of doublets (or triplet-like appearance) due to coupling with both the adjacent proton and the fluorine atom. They are expected around δ 6.9-7.1 ppm . The ortho H-F coupling constant (³JHF) is typically 7-10 Hz.[3]

-

H-2'' and H-6'': These protons are meta to the fluorine atom and will appear as a doublet of doublets around δ 7.1-7.3 ppm . The meta H-F coupling (⁴JHF) is smaller, typically 4-7 Hz.[3]

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| -S-CH ₃ | ~ 2.5 | Singlet (s) | - | 3H |

| -C(=O)-CH ₂- | ~ 3.0 - 3.3 | Doublet of Doublets (dd) | ~ 7-8 | 2H |

| -CH₂-CH - | ~ 3.5 - 3.8 | Triplet (t) | ~ 7-8 | 1H |

| H-3'', H-5'' | ~ 6.9 - 7.1 | Doublet of Doublets (dd) | ³JHH ≈ 8-9, ³JHF ≈ 7-10 | 2H |

| H-2'', H-6'' | ~ 7.1 - 7.3 | Doublet of Doublets (dd) | ³JHH ≈ 8-9, ⁴JHF ≈ 4-7 | 2H |

| H-3', H-5' | ~ 7.2 - 7.4 | Doublet (d) | ³JHH ≈ 8-9 | 2H |

| H-2', H-6' | ~ 7.8 - 8.0 | Doublet (d) | ³JHH ≈ 8-9 | 2H |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.[4][5]

Aliphatic and Thiomethyl Carbons

-

-S-CH₃: The thiomethyl carbon is relatively shielded and is expected to appear at δ 15-20 ppm .[6]

-

Cβ (-CH₂-): This methylene carbon, adjacent to the carbonyl, will be found around δ 35-40 ppm .

-

Cγ (-CH-): This methine carbon, attached to the aromatic ring, will be slightly more deshielded, appearing around δ 40-45 ppm .

Carbonyl and Aromatic Carbons

-

C=O: The carbonyl carbon of a ketone is highly deshielded and will be the furthest downfield signal, typically at δ 195-200 ppm .[7]

-

4-Thiomethylphenyl Ring:

-

C-1': The quaternary carbon attached to the carbonyl group will be at δ 135-140 ppm .

-

C-2' and C-6': These carbons, ortho to the carbonyl, are expected around δ 128-130 ppm .

-

C-3' and C-5': These carbons, meta to the carbonyl, will be found at δ 129-131 ppm .

-

C-4': The carbon bearing the thiomethyl group will be shifted downfield by the sulfur atom to δ 140-145 ppm .

-

-

4-Fluorophenyl Ring:

-

C-1'': The quaternary carbon attached to the aliphatic chain will appear around δ 138-142 ppm . It may show a small coupling to fluorine (³JCF).

-

C-2'' and C-6'': These carbons will appear as a doublet due to C-F coupling (²JCF ≈ 20-25 Hz) around δ 129-132 ppm .[8]

-

C-3'' and C-5'': These carbons will also appear as a doublet due to C-F coupling (³JCF ≈ 7-9 Hz) around δ 115-117 ppm .[8]

-

C-4'': This carbon is directly attached to the fluorine atom and will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-255 Hz), appearing as a doublet at δ 160-164 ppm .[8]

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -S-C H₃ | ~ 15 - 20 | Singlet |

| C β | ~ 35 - 40 | Singlet |

| C γ | ~ 40 - 45 | Singlet |

| C-3'' & C-5'' | ~ 115 - 117 | Doublet (³JCF ≈ 7-9 Hz) |

| C-2' & C-6' | ~ 128 - 130 | Singlet |

| C-3' & C-5' | ~ 129 - 131 | Singlet |

| C-2'' & C-6'' | ~ 129 - 132 | Doublet (²JCF ≈ 20-25 Hz) |

| C-1' | ~ 135 - 140 | Singlet |

| C-1'' | ~ 138 - 142 | Doublet (small ³JCF) |

| C-4' | ~ 140 - 145 | Singlet |

| C-4'' | ~ 160 - 164 | Doublet (¹JCF ≈ 240-255 Hz) |

| C =O | ~ 195 - 200 | Singlet |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. This protocol represents a self-validating system for the structural confirmation of the target compound.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred initial solvent as it is relatively non-polar and effectively dissolves many organic compounds.[9] If solubility is an issue, or if hydrogen-bonding interactions need to be probed, DMSO-d₆ is an excellent alternative. The solvent's residual peak is used to reference the spectrum, but Tetramethylsilane (TMS) is often added as a universal internal standard (δ = 0.00 ppm).[10]

-

Sample Concentration: A concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal. This provides a strong enough signal for ¹³C NMR within a reasonable acquisition time without causing issues of viscosity or aggregation that can degrade spectral resolution.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to resolve the complex multiplets in the aromatic region and provide better signal-to-noise for the ¹³C spectrum.

Step-by-Step Methodology

Caption: Logical workflow for the complete assignment of NMR spectra.

-

¹H Spectrum Analysis:

-

Integration: Verify that the integral ratios match the number of protons in each environment (e.g., 3:2:1:2:2:2:2).

-

Multiplicity: Use the splitting patterns to establish connectivity. For example, the triplet of the γ-methine proton confirms its adjacency to the β-methylene group.

-

-

¹³C Spectrum Analysis:

-

Signal Count: Confirm the presence of all expected unique carbon signals.

-

Chemical Shift: Use the characteristic chemical shifts to identify the carbonyl carbon, the carbon attached to fluorine (C-4''), and the thiomethyl carbon.

-

-

2D NMR Correlation (for validation):

-

COSY: A COSY spectrum will show cross-peaks between coupled protons, definitively linking the γ-methine proton to the β-methylene protons.

-

HSQC: An HSQC spectrum correlates each proton with the carbon it is directly attached to, confirming C-H assignments (e.g., linking the signal at ~2.5 ppm to the carbon at ~15-20 ppm).

-

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons. For example, the protons at H-2' and H-6' should show a correlation to the carbonyl carbon (C=O).

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information, reflecting the molecule's complex electronic and structural features. By understanding the influence of the carbonyl, thiomethyl, and fluoro substituents, a detailed and accurate prediction of the spectral data can be made. This guide provides the theoretical basis for these predictions and outlines a robust experimental and analytical workflow. Following these protocols will enable researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the integrity of subsequent research and development efforts.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Emsley, J. W., & Feeney, J. (1973). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 9, 1-234. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

-

Nanalysis Corp. (2020). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. Available at: [Link]

-

Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. jeolusa.com [jeolusa.com]

- 9. reddit.com [reddit.com]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure Determination of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone. While a public crystal structure for this specific compound (CAS 898768-11-1) is not available at the time of this writing, this document serves as a detailed, expert-led protocol and theoretical analysis of the entire workflow. It is designed to guide researchers through the necessary steps of synthesis, crystallization, data collection, structure solution, and detailed structural analysis. The methodologies presented are grounded in established crystallographic principles and best practices, offering a robust template for the crystallographic characterization of this and similar propiophenone derivatives.

Introduction and Scientific Rationale

The propiophenone scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, incorporates several key pharmacophoric features: a fluorophenyl group, which can enhance metabolic stability and binding affinity; a flexible propanone linker; and a thiomethylphenyl moiety, which can modulate lipophilicity and participate in specific receptor interactions.

The determination of the three-dimensional atomic arrangement of this molecule is crucial for a comprehensive understanding of its structure-activity relationship (SAR). A high-resolution crystal structure provides unequivocal proof of its chemical constitution and stereochemistry. Furthermore, it reveals detailed conformational information, including the torsion angles of the flexible linker and the relative orientations of the aromatic rings. This data is invaluable for:

-

Computational Modeling: Providing an accurate, experimentally-validated starting point for molecular docking studies and virtual screening campaigns.

-

Lead Optimization: Informing the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Understanding Intermolecular Interactions: Elucidating the non-covalent forces that govern how the molecule packs in the solid state, which can provide insights into its potential interactions with biological targets.

This guide will delineate the experimental and computational workflow required to achieve these goals.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the pure compound, followed by a systematic approach to crystallization.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Friedel-Crafts acylation. This well-established reaction involves the acylation of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: Proposed Friedel-Crafts acylation for the synthesis of the title compound.

Step-by-Step Protocol:

-

Preparation of the Acyl Chloride: 3-(4-Fluorophenyl)propionic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) to yield 3-(4-fluorophenyl)propanoyl chloride. The reaction is typically performed at room temperature and monitored for the cessation of gas evolution.

-

Friedel-Crafts Acylation: Thioanisole (methyl phenyl sulfide) is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise.

-

Reaction: The prepared 3-(4-fluorophenyl)propanoyl chloride is added dropwise to the cooled thioanisole/AlCl₃ mixture. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Single Crystal Growth

The goal of crystallization is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined lattice. For a small organic molecule like the title compound, several techniques should be systematically screened.

Experimental Workflow for Crystallization Screening:

Figure 2: Workflow for single crystal growth.

Detailed Protocols:

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).

-

Place this vial inside a larger, sealed chamber containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

-

The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

X-ray Diffraction and Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[1]

-

Data Collection: The mounted crystal is placed on a diffractometer. For small molecules, a modern instrument equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) is standard.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality diffraction data.

-

Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction pattern, consisting of the positions and intensities of thousands of reflections, is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Figure 3: The computational workflow from raw data to a final structural model.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and determine the unit cell parameters.

-

Structure Solution: The "phase problem" is solved using direct methods, which are powerful algorithms that can determine an initial structural model directly from the diffraction intensities.

-

Structure Refinement: This initial model is refined against the experimental data using least-squares methods. In this iterative process, the atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

Hypothetical Crystallographic Data

The following table presents a realistic set of crystallographic data that might be expected for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₅FOS |

| Formula Weight | 274.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.5, 8.2, 16.1 |

| α, γ (°) | 90 |

| β (°) | 98.5 |

| Volume (ų) | 1380 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.32 g/cm³ |

| Reflections collected | 10500 |

| Independent reflections | 2800 |

| R_int | 0.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-fit (S) | 1.05 |

Analysis of the Molecular and Crystal Structure

With a refined structural model, a detailed analysis can be performed to extract chemically and biologically relevant information.

Molecular Structure

The analysis would focus on the internal geometry of the molecule, including:

-

Bond Lengths and Angles: To confirm they fall within expected ranges.

-

Conformation: The torsion angles along the propane chain would be of particular interest, as they define the overall shape of the molecule and the spatial relationship between the two aromatic rings.

-

Planarity: The planarity of the fluorophenyl and thiomethylphenyl rings would be assessed.

Figure 4: A 2D representation of the molecular structure of this compound.

Supramolecular Interactions and Crystal Packing

The analysis of the crystal packing reveals how molecules interact with each other in the solid state. This can include:

-

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F interactions may be present.

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

-

van der Waals Forces: Which contribute to the overall stability of the crystal lattice.

Understanding these interactions is critical, as they can serve as a proxy for the types of non-covalent interactions the molecule might form with a biological receptor.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive, albeit prospective, overview of the entire process, from synthesis to detailed structural analysis. By following these established protocols, researchers can obtain a wealth of information that is indispensable for modern, structure-based drug design. The resulting high-resolution structural data would provide a solid foundation for understanding the molecule's chemical properties and for guiding future optimization efforts.

References

-

General Crystallography Principles

- Title: X-ray Crystallography

- Source: Wikipedia

-

URL: [Link]

-

Crystallization Techniques

- Title: X ray crystallography

- Source: PubMed Central (PMC), NIH

-

URL: [Link]

-

Experimental Protocols

- Title: X-ray Diffraction Protocols and Methods

- Source: Springer N

-

URL: [Link]

-

Database and Data Deposition

- Title: The Cambridge Structural D

- Source: Cambridge Crystallographic D

-

URL: [Link]

- URL: A representative review article on this topic would be cited here.

-

Importance of Thiomethyl Derivatives in Drug Development

- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads

- Source: N

-

URL: [Link]

Sources

Physicochemical properties of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

An In-Depth Technical Guide to the Physicochemical Properties of Propiophenone Derivatives: A Case Study on 3-(4-Fluorophenyl)-Substituted Analogues

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

The propiophenone backbone is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide range of biologically active compounds.[1][] Its derivatives have shown promise as antihyperglycemic agents, muscle relaxants, and psychoactive substances.[1][3] The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and receptor binding affinity through favorable electronic and steric interactions. The further addition of a thiomethyl group on the second phenyl ring suggests a modulation of lipophilicity and potential for specific interactions with biological targets.[4] This guide will elucidate the critical physicochemical properties and analytical methodologies relevant to this class of compounds, using documented analogues as a predictive foundation.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone is unavailable, we can extrapolate expected properties based on related structures.

Core Molecular Structure and its Implications

The core structure consists of a propiophenone with two substituted phenyl rings. The fluorine atom on one ring and the thiomethyl group on the other will significantly influence the molecule's electronic distribution, polarity, and potential for intermolecular interactions.

Caption: Predicted structure of this compound.

Tabulated Physicochemical Predictions

The following table summarizes the predicted physicochemical properties for this compound based on computational models and data from analogous compounds like 3-(4-Fluorophenyl)propionic acid.[5][6]

| Property | Predicted Value | Unit | Justification and Significance |

| Molecular Weight | ~274.35 | g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol/Water) | 3.5 - 4.5 | - | A measure of lipophilicity, crucial for membrane permeability and CNS penetration. The thiomethyl group increases lipophilicity compared to unsubstituted analogues.[4] |

| pKa | Not Ionizable | - | The absence of acidic or basic functional groups suggests the compound will be neutral at physiological pH. |

| Hydrogen Bond Donors | 0 | - | Lack of H-bond donors limits interactions with polar environments. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Sulfur) | - | The carbonyl oxygen and the sulfur atom can act as H-bond acceptors, influencing solubility and receptor binding. |

| Polar Surface Area | ~43.3 Ų | Ų | Affects drug transport properties and oral bioavailability. |

Synthesis and Purification

The synthesis of this compound would likely proceed through a Friedel-Crafts acylation or a related coupling reaction. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of propiophenone derivatives involves the reaction of a substituted benzene with a propanoyl chloride derivative in the presence of a Lewis acid catalyst.

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-thiomethylanisole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C.

-

Acylation: Add a solution of 3-(4-fluorophenyl)propanoyl chloride (1.1 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis Workflow

The following workflow ensures a thorough spectroscopic characterization of the target molecule.

Caption: Workflow for the analytical characterization of novel compounds.

Expected Spectroscopic Data

Based on the analysis of related propiophenone and cathinone derivatives, the following spectral characteristics are anticipated.[7][8][9]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the 7.0-8.0 ppm range, with characteristic couplings for the 1,4-disubstituted rings. - Triplets corresponding to the two methylene groups of the propanoyl chain around 2.8-3.2 ppm. - A singlet for the thiomethyl protons around 2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon signal around 198-202 ppm. - Aromatic carbon signals in the 120-140 ppm range, with the carbon attached to fluorine showing a characteristic C-F coupling. - Methylene carbon signals in the 30-40 ppm range. - Thiomethyl carbon signal around 15 ppm. |

| ¹⁹F NMR | - A singlet or a multiplet (depending on coupling to aromatic protons) in the typical range for an aryl fluoride (-110 to -120 ppm). |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹. - C-F stretching vibration around 1220-1240 cm⁻¹. - Aromatic C-H and C=C stretching bands. |

| UV-Vis Spectroscopy | - Absorption maxima are expected in the UV region, likely around 250-280 nm, corresponding to π-π* transitions of the aromatic rings and the carbonyl group. For similar chalcone structures, absorption maxima have been observed around these wavelengths.[10] |

| Mass Spectrometry | - The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |

Crystallographic and Thermal Analysis

For a definitive structural elucidation and to understand the solid-state properties, single-crystal X-ray diffraction and thermal analysis are invaluable.

Single-Crystal X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For related thiomorpholine derivatives, X-ray crystallography has been used to determine the three-dimensional structure and intermolecular interactions.[4][11]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

DSC: This technique would be used to determine the melting point and to investigate any phase transitions of the compound. For similar cathinone derivatives, melting points with decomposition have been observed.[9]

-

TGA: TGA would provide information about the thermal stability of the compound and its decomposition profile.

Potential Applications and Future Directions

The structural motifs present in this compound suggest potential biological activity. The propiophenone core is associated with a range of pharmacological effects, and the specific substitutions may confer novel properties.

-

Drug Discovery: This compound could be screened for activity in various therapeutic areas, including as an anti-diabetic, anti-inflammatory, or CNS-active agent.[1][12] The thiophene moiety, a bioisostere of the phenyl ring, is found in numerous biologically active compounds.[13]

-

Material Science: The aromatic and polar nature of the molecule could lend itself to applications in materials science, potentially as a component in organic electronics or as a ligand in coordination chemistry.[14]

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough execution of the analytical and characterization techniques outlined in this guide. Biological screening would then be a logical next step to explore its therapeutic potential.

References

-

ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. Available from: [Link]

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[11][14][15]triazo. Available from: https://www.tdcommons.org/dpubs_series/7788/

-

PubMed. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Available from: [Link]

-

PrepChem.com. Synthesis of (3-trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile. Available from: [Link]

-

PubMed. Spectral properties and inclusion of 3-(4'-dimethylaminophenyl)-1-(2-furanyl)prop-2-en-1-one in organized media of micellar solutions, beta-cyclodextrin and viscous medium. Available from: [Link]

-

Cheméo. Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Available from: [Link]

-

European Patent Office. Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2. Available from: [Link]

-

MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]

-

ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Available from: [Link]

-

MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N). Available from: [Link]

-

PubChem. 3-(4-Fluorophenyl)-1-(4-methylphenyl)-2-propen-1-one | C16H13FO. Available from: [Link]

-

ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

-

Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Available from: [Link]

-

CORE. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino). Available from: [Link]

-

PubChem. 3-(4-Fluorophenyl)propionic acid | C9H9FO2. Available from: [Link]

-

MDPI. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Available from: [Link]

-

PubMed. Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Available from: [Link]

-

ResearchGate. HPLC/MS/MS analysis of 3-carbamyl-4-methylpyrrole analog MNP001, a highly potent antihypertensive agent, in rat plasma | Request PDF. Available from: [Link]

Sources

- 1. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 5. 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

The Therapeutic Frontier: Exploring the Potential Biological Activities of Fluorinated Propiophenone Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased bioavailability, and improved target affinity. Propiophenone, a simple aromatic ketone, and its derivatives have long been recognized as versatile precursors in the synthesis of a wide array of biologically active compounds. This technical guide delves into the largely untapped potential of fluorinated propiophenone derivatives, exploring their prospective biological activities. While direct research on this specific class of compounds is emerging, this guide synthesizes current knowledge from structurally related fluorinated molecules, including chalcones, flavonoids, and cathinones, to project the therapeutic promise of their propiophenone analogues. We will examine the rationale behind fluorination, potential anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities, and provide detailed experimental protocols for their synthesis and biological evaluation. This document aims to serve as a foundational resource to stimulate and guide further research into this promising area of medicinal chemistry.

The Strategic Advantage of Fluorine in Propiophenone Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond contribute to several advantageous modifications of a parent molecule.[2]

Key Physicochemical and Pharmacokinetic Effects of Fluorination:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug molecule.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonding and dipole-dipole interactions.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a biological target.

Propiophenone, with its phenyl ring and reactive keto group, provides multiple sites for fluorination and further derivatization, making it an attractive scaffold for the development of novel therapeutic agents.

Potential Anticancer Activity

While direct studies on the anticancer activity of fluorinated propiophenones are limited, compelling evidence from structurally related fluorinated chalcones and other ketones suggests significant potential.

Mechanistic Insights from Related Compounds

Fluorinated chalcones, which are α,β-unsaturated ketones structurally similar to propiophenones, have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5][6] The proposed mechanisms often involve:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Fluorinated chalcones have been shown to induce apoptosis in cancer cells.[5]

-

Cell Cycle Arrest: The disruption of the normal cell cycle is a key strategy in cancer therapy. Certain fluorinated derivatives have been observed to cause cell cycle arrest at different phases.

-

Enzyme Inhibition: α-Fluorinated ketones are known to be effective inhibitors of various enzymes, including serine proteases, which can be involved in cancer progression.[7] The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues.

It is plausible that fluorinated propiophenones could exhibit similar cytotoxic mechanisms, particularly if derivatized to include functionalities known to contribute to anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized fluorinated propiophenone derivatives against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Fluorinated propiophenone derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the fluorinated propiophenone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Workflow Diagram:

Caption: Workflow for determining the in vitro cytotoxicity of fluorinated propiophenone derivatives using the MTT assay.

Potential Anticonvulsant Activity

The propiophenone scaffold is a key feature of the anticonvulsant drug propafenone, suggesting that its derivatives may possess neurological activity. Fluorination can enhance the penetration of the blood-brain barrier, a critical factor for CNS-acting drugs.

Insights from Structurally Related Molecules

Several classes of fluorinated compounds have demonstrated promising anticonvulsant properties.[3] For instance, fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives have shown high activity in rodent models of epilepsy. The proposed mechanisms for anticonvulsant action often involve modulation of ion channels or neurotransmitter systems.

The structural similarity of propiophenone to cathinone, a psychoactive compound, also warrants investigation into the neurological effects of its fluorinated derivatives.[8][9] Structure-activity relationship studies of synthetic cathinones have shown that modifications to the phenyl ring and the amino group significantly impact their activity at dopamine, norepinephrine, and serotonin transporters.[8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol describes a widely used in vivo model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Objective: To evaluate the ability of fluorinated propiophenone derivatives to protect against MES-induced seizures.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Fluorinated propiophenone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Phenytoin (positive control)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle only.

-

Pre-treatment Time: Allow a pre-treatment time of 30-60 minutes for the compound to be absorbed and distributed.

-

Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.

-

Data Analysis: Calculate the percentage of protection for each dose group and determine the median effective dose (ED50).

Workflow Diagram:

Caption: Workflow for the Maximal Electroshock (MES) seizure test in mice to evaluate anticonvulsant activity.

Potential Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated compounds have shown promise in this area.

Rationale Based on Related Scaffolds

Fluorinated chalcones and flavonoids have been reported to possess significant antibacterial and antifungal properties.[10][11] The proposed mechanisms of action include:

-

Disruption of Microbial Membranes: The lipophilic nature of fluorinated compounds can facilitate their insertion into and disruption of the microbial cell membrane.

-

Inhibition of Key Enzymes: Fluorinated derivatives can act as inhibitors of essential microbial enzymes.

-

Interference with Biofilm Formation: Some compounds may prevent the formation of biofilms, which are a major contributor to antibiotic resistance.

Given that the propiophenone core can be readily modified, for example, through the Mannich reaction to introduce aminoalkyl chains, there is a strong rationale for exploring the antimicrobial potential of fluorinated propiophenone Mannich bases.[12]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of fluorinated propiophenone derivatives against a panel of bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Fluorinated propiophenone derivatives (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Workflow Diagram:

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Propionic acid derivatives, such as ibuprofen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[13] This suggests that the propiophenone scaffold, which contains a propionyl group, is a promising starting point for the development of new anti-inflammatory agents.

Mechanistic Considerations

The anti-inflammatory effects of many drugs are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the suppression of inflammatory signaling pathways, such as the NF-κB pathway.[12] Fluorinated compounds have been shown to be potent inhibitors of such pathways.[12]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a common method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

Objective: To evaluate the inhibitory effect of fluorinated propiophenone derivatives on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Fluorinated propiophenone derivatives

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

Signaling Pathway Diagram:

Caption: Potential inhibition of the LPS-induced NF-κB signaling pathway by fluorinated propiophenone derivatives, leading to reduced nitric oxide production.

Synthesis of Fluorinated Propiophenone Derivatives

Several synthetic strategies can be employed to prepare fluorinated propiophenone derivatives.

Friedel-Crafts Acylation

A common method for the synthesis of propiophenones is the Friedel-Crafts acylation of a fluorinated aromatic compound with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.[14][15]

Reaction Scheme:

Fluorinated Benzene + Propionyl Chloride --(AlCl₃)--> Fluorinated Propiophenone

Mannich Reaction

To introduce an aminoalkyl group, which is often beneficial for biological activity, a Mannich reaction can be performed on a fluorinated propiophenone.[11] This involves the reaction of the ketone with formaldehyde and a primary or secondary amine.

Reaction Scheme:

Fluorinated Propiophenone + Formaldehyde + R₂NH --> Fluorinated Mannich Base

Conclusion and Future Directions

The exploration of fluorinated propiophenone derivatives represents a promising, yet underexplored, avenue in medicinal chemistry. Based on the extensive evidence from structurally related fluorinated compounds, it is highly probable that these derivatives will exhibit a wide range of valuable biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of the propiophenone scaffold, coupled with the well-established benefits of fluorination, provides a robust platform for the design and development of novel therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of fluorinated propiophenone derivatives. This should include variations in the position and number of fluorine substituents on the phenyl ring, as well as the introduction of various functional groups through derivatization of the keto group and the aromatic ring. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their effects. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. [Link]

-

Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy. PubMed. [Link]

-

Structure-Activity Relationships of Synthetic Cathinones. National Institutes of Health. [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

-

Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]

-

Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. MDPI. [Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. [Link]

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. ResearchGate. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. [Link]

-

Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Taylor & Francis Online. [Link]

-

Mannich Bases: An Important Pharmacophore in Present Scenario. Hindawi. [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. [Link]

-

Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Taylor & Francis Online. [Link]

-

Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI. [Link]

-

Mannich bases in medicinal chemistry and drug design. National Institutes of Health. [Link]

-

Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

-

Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health. [Link]

-

Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. ResearchGate. [Link]

-

Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. SpringerLink. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 13. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Modeling of 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone Interactions with the EGFR Kinase Domain

Introduction

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool, enabling researchers to predict, analyze, and refine the interactions between small molecules and their biological targets with remarkable precision before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive, technically-grounded walkthrough for modeling the interactions of a novel compound, 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone, with a high-value oncology target: the Epidermal Growth Factor Receptor (EGFR) kinase domain.

The EGFR signaling pathway is a critical regulator of cell proliferation and survival; its aberrant activation, often through mutation, is a major driver in several cancers, including non-small-cell lung cancer.[1][2] Consequently, the ATP-binding site of the EGFR kinase domain is a well-established target for small molecule inhibitors.[3][4] The subject of our study, this compound, is a propiophenone derivative. Compounds of this class have shown diverse biological activities, and understanding their potential interaction with a kinase like EGFR is a scientifically pertinent investigation.[5][6]

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple list of instructions, focusing on the causality behind methodological choices to ensure a robust, reproducible, and scientifically valid computational workflow. We will proceed from initial molecule and protein preparation through molecular docking, and culminate in advanced molecular dynamics simulations and binding free energy calculations to rigorously assess the stability and affinity of the protein-ligand complex.

Part 1: System Preparation: Building a Valid Foundation

The axiom of all computational modeling is "garbage in, garbage out." The initial preparation of both the ligand (our compound) and the receptor (EGFR) is the most critical phase. Errors or oversights here will propagate through all subsequent calculations, rendering the results meaningless. This stage is a self-validating system: correct preparation ensures that the molecular representations have chemically accurate topologies, geometries, and charge distributions, which are prerequisites for physically realistic simulations.

Ligand Preparation Protocol

The goal of ligand preparation is to convert a 2D or simple 3D representation of this compound into an energy-minimized, three-dimensional structure with accurate atomic charges, ready for docking.[7][8]

Causality Behind the Protocol: A ligand's bioactivity is dependent on its 3D conformation and electrostatic properties. We must generate a plausible low-energy conformation and assign partial charges that accurately reflect the electron distribution, as these factors govern the non-covalent interactions (e.g., hydrogen bonds, electrostatic attraction) with the protein target. Using standardized charge models like AM1-BCC ensures reproducibility and consistency with common molecular mechanics force fields.

Step-by-Step Protocol:

-

Obtain 2D Structure: Draw the structure of this compound in a chemical sketcher like MarvinSketch or ChemDraw, or retrieve its SMILES string (Cc1ccc(C(=O)CC(c2ccc(F)cc2)C)cc1S) from a database like PubChem.

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure.[9] It is crucial to generate an initial reasonable 3D geometry.

-

Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH of ~7.4.[10]

-

Assign Partial Charges: Use a program like UCSF Chimera or antechamber (part of the AmberTools suite) to calculate and assign partial atomic charges.[11] The AM1-BCC charge model is a robust choice for drug-like molecules.

-

Energy Minimization: Perform a gas-phase energy minimization of the 3D structure using a molecular mechanics force field (e.g., GAFF - General Amber Force Field) to relieve any steric strain and settle the molecule into a low-energy conformation.[7][8]

-

Save in Correct Format: Save the prepared ligand as a .mol2 or .pdbqt file, which preserves the 3D coordinates, charge information, and bond orders required for docking software.[8]